N-(butan-2-yl)-N-ethylcarbamoyl chloride
CAS No.:
Cat. No.: VC17820169
Molecular Formula: C7H14ClNO
Molecular Weight: 163.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14ClNO |
|---|---|
| Molecular Weight | 163.64 g/mol |
| IUPAC Name | N-butan-2-yl-N-ethylcarbamoyl chloride |
| Standard InChI | InChI=1S/C7H14ClNO/c1-4-6(3)9(5-2)7(8)10/h6H,4-5H2,1-3H3 |
| Standard InChI Key | UGDGWNIGGXSMLK-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)N(CC)C(=O)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
N-(Butan-2-yl)-N-ethylcarbamoyl chloride is a chiral molecule due to the stereocenter at the butan-2-yl group. Its IUPAC name, N-butan-2-yl-N-ethylcarbamoyl chloride, reflects the substituents on the nitrogen atom. Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 163.64 g/mol | |
| Canonical SMILES | CCC(C)N(CC)C(=O)Cl | |
| InChI Key | UGDGWNIGGXSMLK-UHFFFAOYSA-N | |
| PubChem CID | 19070647 |
The compound’s three-dimensional conformation favors a staggered arrangement around the carbamoyl chloride group, minimizing steric hindrance between the butan-2-yl and ethyl substituents.
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis of N-(butan-2-yl)-N-ethylcarbamoyl chloride typically involves the reaction of butan-2-amine with chloroformic acid derivatives under controlled conditions :
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Phosgene Route:
Butan-2-amine reacts with phosgene () in anhydrous dichloromethane at 0–5°C, yielding the carbamoyl chloride. Excess amine is used to minimize side reactions.
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Chloroformate Method:
Butan-2-amine is treated with ethyl chloroformate () in the presence of a base (e.g., triethylamine) to form the intermediate carbamate, which is subsequently chlorinated using thionyl chloride () .
Optimization and Yield
Reaction efficiency depends on:
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Temperature: Lower temperatures (0–10°C) favor product stability.
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Solvent Polarity: Polar aprotic solvents (e.g., THF) enhance nucleophilicity of the amine .
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Purification: Distillation under reduced pressure (50–60°C at 10 mmHg) isolates the product in >85% purity.
Reactivity and Mechanistic Insights
Nucleophilic Substitution Reactions
The chlorine atom in N-(butan-2-yl)-N-ethylcarbamoyl chloride is highly susceptible to nucleophilic attack, enabling diverse transformations:
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Amide Formation:
Primary amines react readily at room temperature to yield substituted ureas .
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Esterification:
Alcohols (e.g., methanol) displace chloride to form carbamate esters, useful in prodrug design .
Reaction Mechanisms
Experimental and computational studies suggest bimolecular nucleophilic substitution (SN2) as the dominant pathway due to the compound’s steric hindrance . The transition state involves a pentacoordinate carbon center, with simultaneous bond formation between the nucleophile and carbonyl carbon and bond cleavage of the C–Cl bond .
Applications in Organic Synthesis
Pharmaceutical Intermediates
N-(Butan-2-yl)-N-ethylcarbamoyl chloride serves as a precursor for:
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Antidiabetic Agents: Carbamoyl derivatives inhibit enzymes like BACE2, a target for type 2 diabetes .
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Antimicrobials: Quaternary ammonium compounds derived from this chloride exhibit broad-spectrum activity .
Agrochemicals
The compound’s reactivity facilitates the synthesis of herbicides and fungicides. For example, coupling with thioureas yields thiocarbamate herbicides effective against grassy weeds .
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